molecular formula C13H10F3IO3S B1363474 Diphenyliodonium trifluoromethanesulfonate CAS No. 66003-76-7

Diphenyliodonium trifluoromethanesulfonate

Cat. No.: B1363474
CAS No.: 66003-76-7
M. Wt: 430.18 g/mol
InChI Key: SBQIJPBUMNWUKN-UHFFFAOYSA-M
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Description

Diphenyliodonium trifluoromethanesulfonate is a hypervalent iodine compound with the molecular formula C13H10F3IO3S. It is known for its high electrophilicity and superior leaving group ability, making it a valuable reagent in organic synthesis. This compound is often used as an arylating agent and has applications in various fields, including chemistry, biology, and industry .

Chemical Reactions Analysis

Types of Reactions

Diphenyliodonium trifluoromethanesulfonate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium acetate, benzoquinone, and copper acetate. Typical reaction conditions involve mild temperatures (around 60°C) and solvents such as tetrahydrofuran .

Major Products Formed

The major products formed from reactions involving this compound are often arylated heteroaromatic compounds, which are valuable intermediates in the synthesis of natural products and pharmaceuticals .

Mechanism of Action

The mechanism of action of diphenyliodonium trifluoromethanesulfonate involves its high electrophilicity, which allows it to act as an effective arylating agent. It can transfer aryl groups to nucleophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The compound’s reactivity is attributed to the presence of the hypervalent iodine center, which enhances its ability to participate in electrophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyliodonium trifluoromethanesulfonate is unique due to its high electrophilicity and superior leaving group ability, which make it particularly effective in arylation reactions. Its ability to function under mild conditions and its low toxicity further enhance its utility in various applications .

Properties

IUPAC Name

diphenyliodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10I.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQIJPBUMNWUKN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371865
Record name Diphenyliodonium trifluoromethanesulfonate
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Molecular Weight

430.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66003-76-7
Record name Diphenyliodonium triflate
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URL https://commonchemistry.cas.org/detail?cas_rn=66003-76-7
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Record name Diphenyliodonium trifluoromethanesulfonate
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Record name Diphenyliodonium trifluoromethanesulfonate
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Record name Diphenyliodonium Trifluoromethanesulfonate
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Synthesis routes and methods I

Procedure details

Diphenyliodonium dimethylphosphate (315 mg; 1 mmol) and trifluoromethanesulfonic acid (158 mg; 1.01 mmol) were dissolved in methylene chloride (10 ml), and the resultant mixture was stirred. Half volume of the solvent was removed from the methylene chloride solution through distillation, and ether (50 ml) was added thereto. The mixture was stirred, to thereby precipitate 109 mg of the target compound as white crystals (yield: 72%).
Name
Diphenyliodonium dimethylphosphate
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods II

Procedure details

Into a 500 mL flask was placed 300 mL of distilled methylene chloride (distilled from P2O5) and 5.0 g (16 mmol) of commercial diphenyliodonium chloride (Aldrich Chemical Co.). The heterogeneous mixture was stirred vigorously in a water bath at 22° C. and 3.19 ml (3.91 g, 17.6 mmol) of trimethylsilyl triflate was added. The solid dissolved almost immediately but a precipitate reappeared after 5 m. The reaction was stirred for 15 h and the solvent removed on the rotary evaporator. The residue was triturated with ether to yield 6.5 g (96%) of the iodonium triflate 1 (mp 165°-8° C.). The material tested negative for chloride with silver nitrate-ethanol. The aryl iodonium triflates 3 and 4 were produced in a similar fashion.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.19 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenyliodonium trifluoromethanesulfonate
Reactant of Route 2
Diphenyliodonium trifluoromethanesulfonate
Reactant of Route 3
Diphenyliodonium trifluoromethanesulfonate
Reactant of Route 4
Diphenyliodonium trifluoromethanesulfonate
Reactant of Route 5
Diphenyliodonium trifluoromethanesulfonate
Reactant of Route 6
Diphenyliodonium trifluoromethanesulfonate
Customer
Q & A

Q1: How does Ph2I+Tf- interact with poly(vinyl alcohol) (PVA) and what are the downstream effects?

A1: Ph2I+Tf- significantly enhances the thermal dehydration of PVA films. [, ] This effect is attributed to the compound's ability to act as a thermally stable photoacid generator. Upon heating, Ph2I+Tf- likely oxidizes thermally generated PVA radicals (specifically, α-hydroxyalkyl type radicals). This oxidation initiates a series of cationic reactions that ultimately lead to the elimination of water molecules from the PVA structure, promoting dehydration. [, ] Interestingly, this dehydration process is most efficient at 170°C. At higher temperatures, the decomposition of Ph2I+Tf- and the subsequent loss of volatile H+Tf- hinder the cationic mechanism, resulting in reduced dehydration yields. []

Q2: Can you elaborate on the use of Ph2I+Tf- in lithographic applications?

A2: Ph2I+Tf- plays a crucial role in chemically amplified negative resists, specifically for electron beam lithography. [] Researchers have investigated resists composed of 1,3-bis(α-hydroxyisopropyl)benzene, m/p-cresol novolak resin, and Ph2I+Tf-. In this system, Ph2I+Tf- likely acts as a photoacid generator, initiating a cascade of reactions upon exposure to an electron beam. This process ultimately changes the polarity of the resist material in the exposed areas, enabling the development of high-resolution patterns. Notably, this specific resist formulation demonstrated impressive performance, achieving fine 0.25 μm line-and-space patterns at a dose of 3.6 μC/cm2 using a 50-kV electron beam exposure system. []

Q3: What are the limitations of using Ph2I+Tf- in thermal dehydration reactions?

A3: While Ph2I+Tf- effectively promotes PVA dehydration, its efficacy is temperature-dependent. [] At temperatures exceeding 170°C, Ph2I+Tf- itself undergoes thermal decomposition, releasing volatile H+Tf-. This decomposition depletes the compound within the PVA film, reducing the availability of the cationic species essential for driving the dehydration reactions. Consequently, dehydration yields decrease at higher temperatures. [] This limitation highlights the importance of optimizing reaction temperatures to maximize the catalytic benefit of Ph2I+Tf- in such applications.

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